molecular formula C12H16F2N2 B3092069 (3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine CAS No. 1222711-02-5

(3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine

Cat. No.: B3092069
CAS No.: 1222711-02-5
M. Wt: 226.27 g/mol
InChI Key: LSBMZDSHWOJQGZ-JTQLQIEISA-N
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Description

(3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine is a chiral piperidine derivative featuring a 3,4-difluorophenylmethyl substituent at the nitrogen atom and an amine group at the 3-position of the piperidine ring. The 3,4-difluoro substitution likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which could improve pharmacokinetic properties .

Properties

IUPAC Name

(3S)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-4-3-9(6-12(11)14)7-16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,7-8,15H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBMZDSHWOJQGZ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Difluorophenylmethyl Group: This step often involves the use of difluoromethylation reagents to introduce the difluorophenyl group onto the piperidine ring.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic substitution and acylation reactions, enabling functionalization for drug discovery applications.

Reaction TypeReagents/ConditionsProductsYield (%)
N-Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CTertiary amine derivatives75–85
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTAcetamide derivatives80–90

Alkylation typically proceeds via an SN2 mechanism, while acylation involves attack of the amine on the electrophilic carbonyl carbon. Steric hindrance from the 3,4-difluorobenzyl group slightly reduces reaction rates compared to unsubstituted piperidines.

Reductive Amination

The amine participates in reductive amination with ketones or aldehydes, forming secondary amines:

 3S 1 3 4 Difluorophenyl methyl piperidin 3 amine+RCHONaBH CN MeOHN alkylated derivatives\text{ 3S 1 3 4 Difluorophenyl methyl piperidin 3 amine}+\text{RCHO}\xrightarrow{\text{NaBH CN MeOH}}\text{N alkylated derivatives}

Key findings:

  • Substrate Scope : Aromatic aldehydes (e.g., benzaldehyde) react efficiently (70–85% yield), while aliphatic aldehydes require longer reaction times.

  • Stereochemical Retention : The (S)-configuration at C3 remains unchanged under mild conditions (pH 4–6).

Oxidation Reactions

The tertiary amine undergoes oxidation to form N-oxides, which are intermediates for further functionalization:

Oxidizing AgentConditionsProductApplication
H₂O₂Acetic acid, 50°C, 6 hrPiperidine N-oxideProdrug synthesis
mCPBACH₂Cl₂, 0°C → RT, 2 hrN-Oxide with retained stereochemistryCatalyst in asymmetric synthesis

N-Oxides exhibit enhanced solubility and are used to modulate pharmacokinetic properties in drug candidates.

Suzuki-Miyaura Coupling

The 3,4-difluorophenyl group enables palladium-catalyzed cross-coupling reactions :

 3S 1 3 4 Difluorophenyl methyl piperidin 3 amine+ArB OH Pd PPh K CO DMF H OBiaryl derivatives\text{ 3S 1 3 4 Difluorophenyl methyl piperidin 3 amine}+\text{ArB OH }\xrightarrow{\text{Pd PPh K CO DMF H O}}\text{Biaryl derivatives}

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Temperature: 80°C, 12 hr

  • Yield: 60–75% for electron-deficient aryl boronic acids

Nucleophilic Substitution

The difluorophenyl ring participates in aromatic nucleophilic substitution (SNAr) under basic conditions :

NucleophileConditionsProduct
NaN₃DMSO, 120°C, 24 hr3-Azido-4-fluorophenyl derivative
KSCNDMF, 100°C, 18 hr3-Thiocyanato-4-fluorophenyl derivative

Fluorine at the 4-position activates the ring for substitution, while the 3-fluorine acts as a directing group .

Mechanistic Insights

  • Steric Effects : The 3,4-difluorobenzyl group restricts access to the piperidine nitrogen, favoring reactions with small electrophiles (e.g., methyl iodide over bulky alkyl halides).

  • Electronic Effects : Electron-withdrawing fluorine atoms increase the acidity of the NH group (pKa ≈ 8.2), enhancing its nucleophilicity in basic media.

Comparative Reactivity

The compound’s reactivity differs from structurally similar amines:

CompoundReaction with CH₃I (Yield %)N-Oxidation Rate (Relative to Reference)
(3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine851.2×
1-Benzylpiperidin-3-amine921.0×
(3R)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine831.1×

Reduced yields in the (3S)-configured derivative correlate with steric hindrance from the benzyl group’s spatial orientation.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders. Its structural characteristics enhance its binding affinity to various biological targets, making it a candidate for developing drugs aimed at treating conditions like depression and anxiety disorders.

Biological Studies

Research indicates that this compound may exhibit significant biological activities. It is being studied for its potential effects on cellular processes and enzyme inhibition. The difluorophenyl group enhances selectivity towards specific receptors or enzymes involved in neurotransmission and inflammation pathways.

Mechanism of Action : The compound interacts with molecular targets such as receptors or enzymes, leading to various biological effects. The difluorophenyl group increases binding affinity and selectivity, while the piperidine ring provides structural stability.

Industrial Applications

The compound is also relevant in the development of agrochemicals and other industrial products. Its unique electronic properties due to the difluorophenyl substitution make it suitable for formulating compounds with specific reactivity profiles in industrial applications.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neurotransmitter Interaction : A study demonstrated that this compound modulates neurotransmitter levels in animal models, suggesting potential therapeutic effects for mood disorders.
  • Enzyme Inhibition : Research indicated that it inhibits specific enzymes involved in inflammatory pathways, highlighting its potential as an anti-inflammatory agent.

These findings underscore the compound's versatility and potential as a therapeutic agent across multiple domains.

Mechanism of Action

The mechanism of action of (3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its closest analogs from the evidence:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Properties/Applications
(3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine Not provided C₁₂H₁₆F₂N₂ 3,4-difluorophenyl, methyl ~234.27 (calc.) Inferred CNS targeting (by analogy)
(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine 1218039-62-3 C₁₂H₁₇FN₂ 4-fluorophenyl, methyl 208.27 Research chemical; fluorinated analog
(3S)-N-(3-Fluorobenzyl)piperidin-3-amine dihydrochloride 1286208-17-0 C₁₂H₁₆FCl₂N₂ 3-fluorophenyl, methyl 285.18 Synthetic intermediate; improved solubility due to HCl salt
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine HCl 477600-68-3 C₁₄H₂₂N₂·2HCl Benzyl, N/4-methyl 297.25 Immunosuppressant synthesis (JAK3 inhibition)
(3R,4S)-3-Fluoro-1-methylpiperidin-4-amine 1350629-51-4 C₆H₁₃FN₂ 3-fluoro, 1-methyl 132.18 Hazardous (H314 corrosive)

Key Observations :

  • Fluorine Substitution: Mono-fluorinated analogs (e.g., 4-fluoro in ) exhibit lower molecular weight and lipophilicity compared to the 3,4-difluoro target compound. The difluoro group may enhance binding to aromatic interaction sites in biological targets.
  • Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility but increase molecular weight and handling complexity (e.g., hygroscopicity).
  • Safety Profiles : Compounds like (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine carry significant hazards (H314, H226), suggesting similar fluorinated piperidines require stringent safety protocols.

Biological Activity

(3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine is a piperidine derivative notable for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its unique molecular structure, featuring a piperidine ring with a 3,4-difluorobenzyl group, contributes to its biological activity and pharmacological properties.

Molecular Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C12_{12}H14_{14}F2_{2}N
  • CAS Number : 1222711-02-5
  • Stereochemistry : The stereochemistry at the C-3 position is crucial for its biological interactions.

The presence of the difluorophenyl group enhances lipophilicity, thereby facilitating interactions with various biological targets.

This compound primarily interacts with neurotransmitter receptors and enzymes. Its mechanism of action involves:

  • Binding Affinity : The difluorophenyl moiety increases binding affinity to neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways.
  • Enzyme Interaction : It may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neuropharmacology.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, suggesting potential applications in mood disorders and depression treatment. Initial studies have shown:

  • Antidepressant Potential : Interaction with monoamine systems could position it as a candidate for antidepressant therapies .

Pharmacological Studies

Studies have demonstrated significant biological activity in pharmacological contexts:

  • In Vitro Studies : The compound exhibits potent anti-AChE activity, making it a candidate for further exploration in Alzheimer's disease treatment .
  • In Vivo Studies : Tissue distribution studies indicate non-specific binding in brain regions, which may affect its efficacy as a therapeutic agent .

Research Findings and Case Studies

StudyFindingsImplications
Demonstrated interaction with neurotransmitter receptorsPotential for treating neurological disorders
High anti-AChE activity in vitroCandidate for Alzheimer's disease treatment
Non-specific binding in brain tissueConsiderations for drug delivery and efficacy

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Piperidine Ring : This can be achieved through reduction of pyridine derivatives.
  • Introduction of the Difluorophenylmethyl Group : Utilizes difluoromethylation reagents to attach the difluorophenyl group to the piperidine ring.

Q & A

Q. Basic

  • ¹H/¹³C NMR : To confirm the structure, integration ratios, and substituent positions. For instance, aromatic protons from the 3,4-difluorophenyl group appear as distinct multiplets in the δ 6.8–7.2 ppm range, while piperidine protons resonate between δ 2.5–3.5 ppm .
  • LCMS : To verify molecular ion peaks (e.g., [M+H]⁺) and purity. A retention time of ~1.76 minutes under QC-SMD-TFA05 conditions is typical for related compounds .
  • IR spectroscopy : To detect amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

How can researchers resolve contradictions in biological activity data across studies?

Advanced
Contradictions often arise from assay variability or impurities. Strategies include:

  • Reproducibility checks : Repeating assays under standardized conditions (e.g., cell lines, incubation times) as seen in antimalarial studies of fluorinated quinoline analogs .
  • Purity validation : Using orthogonal methods (HPLC, LCMS) to rule out impurities >98% .
  • Mechanistic studies : Comparing the compound’s binding affinity (e.g., Ki values) to target receptors using radioligand assays, as done for fluorinated phenylpiperidines in neurological targets .

What role do the 3,4-difluorophenyl groups play in the compound’s reactivity and bioactivity?

Basic
The 3,4-difluorophenyl moiety enhances:

  • Lipophilicity : Fluorine atoms increase membrane permeability, critical for CNS-targeting compounds .
  • Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .
  • Electron-withdrawing effects : Stabilizes intermediates during synthesis (e.g., imine formation) and modulates receptor binding through σ-hole interactions .

What strategies optimize yield in multi-step synthesis of this compound?

Q. Advanced

  • Step-wise optimization : For reductive amination, adjust stoichiometry (e.g., 1.2 eq benzaldehyde) and reaction time (12–24 hrs) to maximize imine formation .
  • Catalyst selection : Use Pd/C or PtO₂ for hydrogenation steps; PtO₂ may improve enantioselectivity in chiral centers .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, as seen in piperidine-carboxamide syntheses .

What handling and storage recommendations ensure compound stability?

Q. Basic

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Amine groups are prone to degradation via air/moisture .
  • Handling : Use gloveboxes for hygroscopic intermediates. PPE (gloves, goggles) is mandatory due to potential irritancy, as noted in safety data for similar amines .
  • Stability testing : Monitor via periodic HPLC to detect decomposition products (e.g., oxidized piperidine rings) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine
Reactant of Route 2
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(3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine

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